
3,3-Diphenylcyclopentylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-3,3-Diphenylcyclopentylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a hydrochloride salt form of 3,3-diphenylcyclopentylamine, which is characterized by the presence of two phenyl groups attached to a cyclopentylamine core. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3,3-Diphenylcyclopentylamine hydrochloride typically involves the following steps:
Formation of the Cyclopentylamine Core: The initial step involves the preparation of the cyclopentylamine core. This can be achieved through the reduction of cyclopentanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield cyclopentanol. The cyclopentanol is then converted to cyclopentylamine via an amination reaction using ammonia or an amine source.
Introduction of Phenyl Groups: The next step involves the introduction of phenyl groups to the cyclopentylamine core. This can be accomplished through a Friedel-Crafts alkylation reaction, where benzene is reacted with cyclopentylamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield 3,3-diphenylcyclopentylamine.
Formation of Hydrochloride Salt: Finally, the free base 3,3-diphenylcyclopentylamine is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl) to yield (±)-3,3-Diphenylcyclopentylamine hydrochloride.
Industrial Production Methods
Industrial production of (±)-3,3-Diphenylcyclopentylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(±)-3,3-Diphenylcyclopentylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
科学研究应用
(±)-3,3-Diphenylcyclopentylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用机制
The mechanism of action of (±)-3,3-Diphenylcyclopentylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
相似化合物的比较
(±)-3,3-Diphenylcyclopentylamine hydrochloride can be compared with other similar compounds such as:
3,3-Diphenylcyclopentanol: Similar structure but with a hydroxyl group instead of an amine group.
3,3-Diphenylcyclopentanone: Similar structure but with a ketone group instead of an amine group.
3,3-Diphenylcyclopentylmethanol: Similar structure but with a methanol group instead of an amine group.
Uniqueness
The uniqueness of (±)-3,3-Diphenylcyclopentylamine hydrochloride lies in its specific amine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
62367-46-8 |
|---|---|
分子式 |
C17H20ClN |
分子量 |
273.8 g/mol |
IUPAC 名称 |
3,3-diphenylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H |
InChI 键 |
KNNJWHYARPPXGD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)
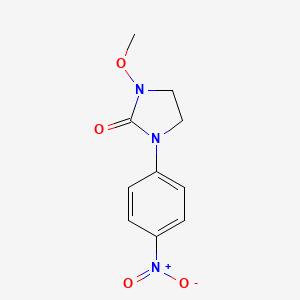
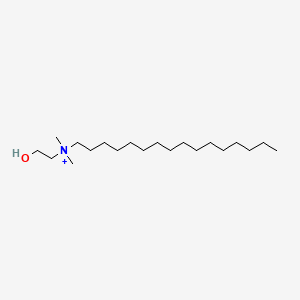
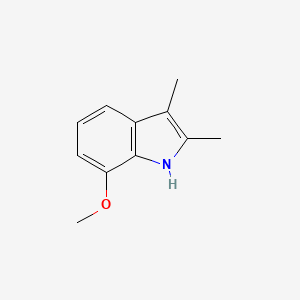
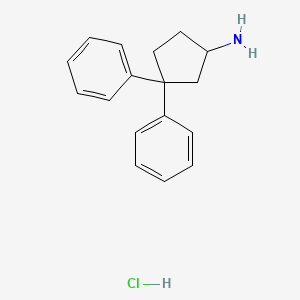
![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)
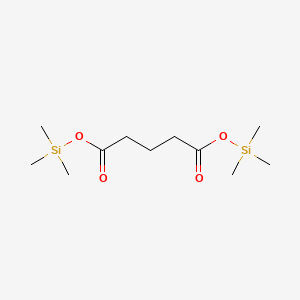


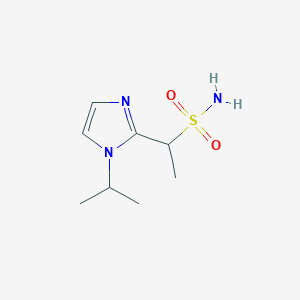
![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)

